3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is a heterocyclic compound that combines the structural features of both indole and pyrrole rings. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The addition of a pyrrole moiety to the indole structure can enhance its biological properties and provide new avenues for research and application.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . These interactions could potentially alter the biological activities of the targets, resulting in various therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
It can be inferred from related compounds that it may have various biological activities, potentially leading to therapeutic effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole typically involves the following steps:
-
Formation of the Pyrrole Moiety: : The pyrrole ring can be synthesized by the condensation of a suitable diketone with an amine. For example, 2,5-dimethylpyrrole can be prepared by the reaction of 2,5-hexanedione with ammonia or a primary amine under acidic conditions .
-
Attachment of the Pyrrole to the Indole: : The pyrrole moiety is then attached to the indole ring through an alkylation reaction. This can be achieved by reacting 2,5-dimethylpyrrole with an appropriate alkyl halide, such as 2-bromoethylindole, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound .
-
Substitution: : Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Oxo derivatives such as this compound-2,3-dione.
Reduction: Reduced forms like 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indoline.
Substitution: Halogenated or nitrated derivatives at the 3-position of the indole ring.
Scientific Research Applications
3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]phenol
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 2,5-Dimethyl-1H-pyrrole
Uniqueness
3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is unique due to its combined indole and pyrrole structure, which imparts distinct biological and chemical properties. This dual-ring system enhances its ability to interact with multiple biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
3-[2-(2,5-dimethylpyrrol-1-yl)ethyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-7-8-13(2)18(12)10-9-14-11-17-16-6-4-3-5-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRSFBAQFCZILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCC2=CNC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354460 |
Source
|
Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95399-28-3 |
Source
|
Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.